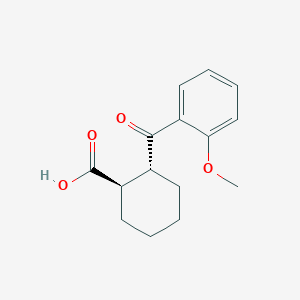

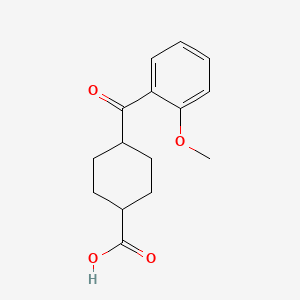

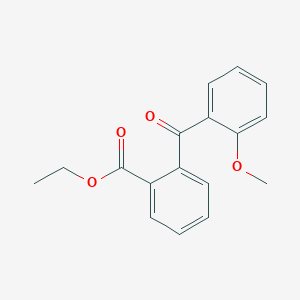

2-Carboethoxy-2'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of biphenyl-2-carboxylic acids, which are structurally related to benzophenones, can be achieved through nucleophilic aromatic substitution (SNAr) reactions of 2-methoxybenzoic esters with aryl Grignard reagents, as described in the first paper . This method provides excellent yields and demonstrates the importance of the substituents' bulk for the reaction's success. The synthesis of 2-methoxyxanthone from p-methoxyphenyl o-acetoxybenzoate via photo-Fries rearrangement is another relevant reaction, indicating the potential photochemical pathways that could be involved in the synthesis of related benzophenone derivatives .

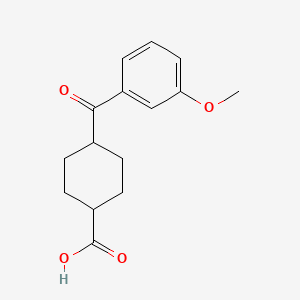

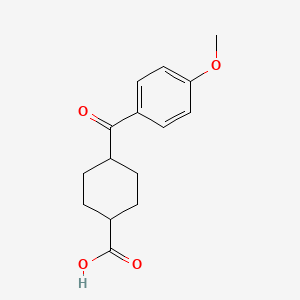

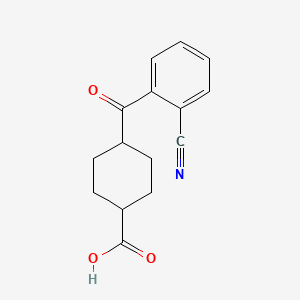

Molecular Structure Analysis

The molecular structures of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been studied using gas-phase electron diffraction and quantum chemical calculations . These studies reveal the conformational properties and the presence of intramolecular hydrogen bonding, which could be relevant when considering the molecular structure of 2-Carboethoxy-2'-methoxybenzophenone.

Chemical Reactions Analysis

The reactivity of methoxy-substituted compounds in various chemical reactions is well-documented. For instance, methoxy-(2-trimethylsilyl)ethoxycarbene reacts with Michael acceptors and hydroxylic compounds, leading to products without rearrangement of the carbene group . This suggests that methoxy groups in benzophenone derivatives may participate in similar reactions without significant structural changes to the carbene moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be inferred from the behavior of similar compounds under different conditions. For example, the thermolysis of a methoxy-substituted oxadiazoline derivative leads to a cascade of reactions, including carbene and other intermediates . This indicates that benzophenone derivatives with methoxy groups might undergo complex reaction pathways upon heating. Additionally, the solvolysis reactions of carbocations with methoxy substituents show that these groups can influence the reaction outcome, such as the degree of racemization or retention of configuration .

Applications De Recherche Scientifique

Synthesis and Stability in Nucleoside Protection : 2-Carboethoxy-2'-methoxybenzophenone derivatives have been utilized in the protection of exocyclic amino groups of nucleosides. This method has demonstrated high selectivity and stability, particularly in the synthesis of oligodeoxyribonucleotides, proving beneficial for DNA research and potential therapeutic applications (Mishra & Misra, 1986).

Environmental Monitoring : Research has focused on the determination of hydroxylated benzophenone UV absorbers, including 2-Carboethoxy-2'-methoxybenzophenone derivatives, in environmental water samples. These studies have important implications for monitoring and understanding the environmental impact of these compounds (Negreira et al., 2009).

Study of Intermolecular and Intramolecular Hydrogen Bonds : Investigations into the thermochemical properties of methoxyphenols and dimethoxybenzenes, which include derivatives of 2-Carboethoxy-2'-methoxybenzophenone, provide insights into the formation and strength of hydrogen bonds. These studies contribute to a better understanding of the properties and behavior of these compounds in various conditions (Varfolomeev et al., 2010).

Diffusion in Polyolefins : The diffusion behavior of 2-Carboethoxy-2'-methoxybenzophenone and related compounds in polyolefins has been studied, providing valuable information for the development of materials with specific diffusion properties, important in packaging and material sciences (Cicchetti et al., 1968).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(2-methoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)13-9-5-4-8-12(13)16(18)14-10-6-7-11-15(14)20-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCBXJOOHLQVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641448 |

Source

|

| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-methoxybenzoyl)benzoate | |

CAS RN |

51432-00-9 |

Source

|

| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.